8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps . The procedure for the synthesis of ethyl 6-bromo-imidazo [1,2- a ]pyridine-2-carboxylate involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours .Molecular Structure Analysis
The molecular formula of this compound is C8H7BrN4O . The InChI is InChI=1S/C8H7BrN4O/c9-5-2-1-3-13-6 (8 (14)12-10)4-11-7 (5)13/h1-4H,10H2, (H,12,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The reactions involve the use of 5-bromo-2-aminopyridine and ethyl bromopyruvate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 255.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis and Functionalization
The synthesis of functionalized 2-pyridone derivatives from derivatives such as tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides demonstrates a method with several advantages, including simple operation, mild reaction conditions, and easy product isolation. This approach is pivotal in preparing potentially bioactive compounds (Masoud Mohammadi Vala et al., 2020).
Pharmaceutical Industry Applications
In the context of pharmaceuticals, the Suzuki–Miyaura borylation reaction's efficiency in preparing various active agents highlights the relevance of derivatives in API-based synthesis. Specifically, the study focuses on the regioselective borylation and the potential anti-cancer and anti-TB agents derived from dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Kartik N. Sanghavi et al., 2022).
Characterization of Derivatives
The synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are documented, showcasing the utility of these compounds in further research and development within the chemical and pharmaceutical fields (Parameshwar Achugatla et al., 2017).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal activities of imidazo[1,2-a]pyridine derivatives has been significant. For instance, new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems showed remarkable antibacterial activities (Ismail Althagafi et al., 2021). Furthermore, novel tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains (Shashikala Kethireddy et al., 2015).
Methodological Developments
Methodological advancements include the efficient, one-pot microwave-assisted synthesis of diverse 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles, demonstrating a convenient and practical synthetic protocol for the preparation of these compounds (S. Patil et al., 2014).
Safety and Hazards
Future Directions
The future directions for the study of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide could involve further exploration of its potential pharmaceutical applications. As it is used in organic syntheses and as pharmaceutical intermediates , there could be potential for further development and study in these areas.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticonvulsant properties , suggesting potential targets within the central nervous system.
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have a wide range of pharmacological activities . They can act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in a variety of biological activities . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Similar compounds have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure .
properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJTJAJZREQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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